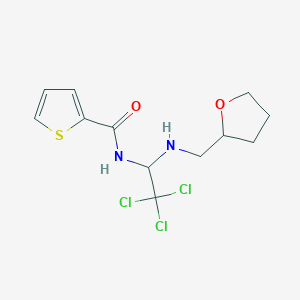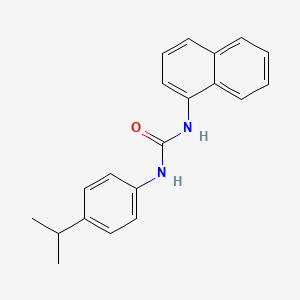![molecular formula C21H27NO3 B3846851 4-[5-(3-phenoxyphenoxy)pentyl]morpholine](/img/structure/B3846851.png)
4-[5-(3-phenoxyphenoxy)pentyl]morpholine
Overview
Description
4-[5-(3-phenoxyphenoxy)pentyl]morpholine is an organic compound that features a morpholine ring substituted with a pentyl chain, which is further substituted with two phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-phenoxyphenoxy)pentyl]morpholine typically involves a multi-step process One common method includes the reaction of morpholine with a suitable alkylating agent to introduce the pentyl chainThe reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-phenoxyphenoxy)pentyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form phenolic compounds.
Reduction: The compound can be reduced to remove the phenoxy groups or to modify the morpholine ring.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy groups can yield phenolic derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
4-[5-(3-phenoxyphenoxy)pentyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[5-(3-phenoxyphenoxy)pentyl]morpholine involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes or receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[5-(3-phenoxyphenoxy)pentyl]morpholine include:
- 4-[5-(3-phenoxyphenoxy)butyl]morpholine
- 4-[5-(3-phenoxyphenoxy)hexyl]morpholine
- 4-[5-(3-phenoxyphenoxy)propyl]morpholine
Uniqueness
What sets this compound apart from its analogs is the specific length of the pentyl chain, which can influence its physical and chemical properties. This unique structure can result in different biological activities and applications compared to its shorter or longer chain analogs .
Properties
IUPAC Name |
4-[5-(3-phenoxyphenoxy)pentyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-3-8-19(9-4-1)25-21-11-7-10-20(18-21)24-15-6-2-5-12-22-13-16-23-17-14-22/h1,3-4,7-11,18H,2,5-6,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAAKQLLNUFSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(4-Chlorophenoxy)butyl]pentane-2,4-dione](/img/structure/B3846772.png)
![1-[3-(4-chlorophenoxy)propyl]pyrrolidine](/img/structure/B3846785.png)


![4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B3846798.png)
![1-[5-(3-Methoxyphenoxy)pentyl]imidazole](/img/structure/B3846805.png)
![4-[5-(2-bromophenoxy)pentyl]morpholine](/img/structure/B3846811.png)
![N,N-diethyl-2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]ethanamine](/img/structure/B3846824.png)
![[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate](/img/structure/B3846828.png)
![1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846841.png)



